N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine
Description
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13-8-4-7-11(13)9-12-10-5-2-3-6-10/h4,7-8,10,12H,2-3,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXUOSCHRJKXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis with Subsequent Amine Functionalization
The Paal-Knorr reaction, a classical route to pyrroles, involves cyclizing 1,4-diketones with primary amines. For this compound, 1-methylpyrrole-2-carbaldehyde serves as a precursor. Reaction with cyclopentanamine under reductive amination conditions forms the target molecule. A modified protocol from employs sodium borohydride in ethanol, yielding the secondary amine with 68–72% efficiency after purification.
Key Reaction Parameters :
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Solvent: Ethanol (polar protic)
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Reducing Agent: NaBH₄ (1.2 equiv.)
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Temperature: 25–30°C (ambient)
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Reaction Time: 6–12 hours
Post-synthesis purification involves ethyl acetate extraction and silica gel chromatography (hexane:ethyl acetate, 7:3).
Mannich Reaction for Direct Methylene Bridge Formation
The Mannich reaction enables one-step assembly of the methylene-linked structure. Cyclopentanamine reacts with 1-methylpyrrole-2-carbaldehyde and formaldehyde in acetonitrile, catalyzed by glacial acetic acid. This method bypasses intermediate isolation, achieving 65–70% yield.
Optimized Conditions :
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Catalyst: CH₃COOH (0.5 equiv.)
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Formaldehyde: 40% aqueous solution (5 equiv.)
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Stirring Duration: 12 hours at 25°C
The product precipitates upon neutralization with NaOH and is recrystallized from diethyl ether.
Ugi Multicomponent Reaction for Structural Diversification
A less conventional but efficient approach utilizes the Ugi four-component reaction (Ugi-4CR). Cyclopentanone, propargylamine, tert-butyl isocyanide, and chloroacetic acid in methanol under microwave irradiation (50W, 50°C, 5 minutes) generate a precursor. Subsequent treatment with potassium O-ethyl xanthate forms the thiocarbamate intermediate, which is reduced to the target amine. While this method offers modularity, yields remain moderate (55–60%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |
|---|---|---|---|---|
| Paal-Knorr + Reductive Amination | 72 | ≥98% | High reproducibility | Multi-step, costly purification |
| Mannich Reaction | 70 | 95–97% | Single-step, minimal byproducts | Formaldehyde handling challenges |
| Ugi Multicomponent | 60 | 90–92% | Structural versatility | Lower yield, specialized equipment |
Critical Reaction Mechanisms and Intermediate Characterization
Reductive Amination Pathway
The Paal-Knorr-derived aldehyde (1-methylpyrrole-2-carbaldehyde) condenses with cyclopentanamine to form an imine intermediate. NaBH₄ selectively reduces the C=N bond, confirmed by the disappearance of the imine’s 8.1–8.3 ppm signal in -NMR. The final product shows characteristic peaks at 2.8–3.1 ppm (CH₂NH) and 6.2–6.4 ppm (pyrrole protons).
Mannich Reaction Mechanistic Insights
Protonation of formaldehyde generates an electrophilic iminium ion, which reacts with the pyrrole’s α-carbon. The cyclopentanamine nucleophile attacks the activated methylene group, forming the C–N bond. IR spectroscopy validates the absence of carbonyl stretches (1700–1750 cm⁻¹) post-reaction.
Industrial-Scale Production Considerations
Patent WO2015033357A2 highlights solvent selection and purification techniques applicable to large-scale synthesis:
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Solvent Systems : Toluene or n-butyl acetate for high-temperature reactions; n-heptane as antisolvent for crystallization.
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Drying Methods : Vacuum tray drying (40–65°C) ensures residual solvent levels <0.1%.
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Particle Engineering : Jet milling (Micros Super Fine Mill) achieves optimal particle size distribution (D₉₀ < 50 µm).
Spectroscopic and Chromatographic Validation
Table 2: Analytical Data for this compound
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually secondary amines.
Substitution: The products depend on the substituent introduced, such as alkylated amines.
Scientific Research Applications
Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly related to monoamine oxidase (MAO) inhibition. Research indicates that derivatives of pyrrole compounds can serve as effective MAO inhibitors, which are crucial in the treatment of various neurodegenerative disorders such as Parkinson's disease and depression. The binding affinity and selectivity for MAO-A and MAO-B isoforms make these compounds valuable for further exploration in therapeutic contexts .
PET Imaging
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine has been investigated as a potential tracer for positron emission tomography (PET) imaging, particularly for visualizing NMDA receptors in the brain. The ability to assess NMDA receptor availability in vivo is significant for understanding conditions like Alzheimer's disease, where receptor overactivation is implicated .
Drug Development
The compound's structural features lend themselves to modifications that could enhance pharmacological properties. For instance, research has focused on synthesizing derivatives with improved efficacy as potassium-competitive acid blockers (P-CABs), targeting conditions such as gastroesophageal reflux disease (GERD). These derivatives exhibit potent inhibitory action on gastric acid secretion, outperforming traditional proton pump inhibitors .
Case Studies
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine with analogs in terms of structural features, synthesis, and biological applications.
N-((5-(4-Fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine
- Structural Differences : Replaces the pyrrole group with a pyridinyl-fluorophenyl system (Figure 1).
- Applications : Radiolabeled with carbon-11 for PET imaging of NR2B subunit-containing NMDA receptors .
- Synthesis : Optimized via radiosynthesis using precursor 83 (1 mg, 3.5 µmol) with variable bases (e.g., NaOH), solvents (e.g., DMSO), and temperatures (40–100°C), achieving decay-corrected yields up to 60% .
- Key Advantage : The fluorophenyl group enhances receptor affinity, while the pyridine ring stabilizes interactions with NMDA’s hydrophobic pockets .
N,N-Bis((1H-pyrazol-1-yl)methyl)cyclopentanamine
- Structural Differences : Features two pyrazole groups instead of a single pyrrole, enabling bidentate coordination to metals .
- Applications : Forms stable complexes with Co(II), Cu(II), and Cd(II), used in catalysis or material science.
- Synthesis : Prepared by reacting cyclopentanamine with pyrazole derivatives under mild conditions.
- Key Contrast : The pyrazole ligands exhibit stronger metal-binding affinity compared to pyrrole derivatives due to their nitrogen-rich coordination sites .
N-((1,2,5-Trimethyl-1H-pyrrol-3-yl)methyl)cyclopentanamine
- Structural Differences : Substitutes the 1-methyl-pyrrol-2-yl group with a 1,2,5-trimethyl-pyrrol-3-yl moiety .
- Applications : Serves as a synthetic building block in heterocyclic chemistry.
- Key Contrast : Increased methylation reduces steric hindrance at the pyrrole’s 3-position, enhancing reactivity in nucleophilic substitutions .
3-Methyl-4-(imidazo-pyrrolo-pyrazin-8-yl)cyclopentanamine
- Structural Differences : Incorporates a fused imidazo-pyrrolo-pyrazine heterocycle, increasing molecular complexity .
- Synthesis : Purified via silica gel chromatography (10–80% EtOAc in DCM) with 60% yield .
- Applications : Explored in kinase inhibition studies due to the planar heterocycle’s affinity for ATP-binding pockets.
Comparative Data Table
Research Findings and Implications
- Receptor Binding : Pyrrole-containing analogs (e.g., the target compound) show moderate NMDA affinity but superior brain uptake compared to pyridine/fluorophenyl derivatives, which prioritize receptor specificity .
- Synthetic Flexibility : Cyclopentanamine derivatives tolerate diverse substituents, enabling tailored applications in imaging, catalysis, or drug discovery .
- Limitations : Lack of quantitative binding data (e.g., Ki values) for the target compound limits direct pharmacological comparisons .
Biological Activity
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine, an organic compound characterized by a cyclopentane ring linked to a pyrrole moiety, has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure:
- IUPAC Name: N-[(1-methylpyrrol-2-yl)methyl]cyclopentanamine
- Molecular Formula: C11H18N2
- CAS Number: 142920-57-8
The compound is synthesized through the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with cyclopentylamine, often using sodium borohydride as a reducing agent under mild conditions. This synthetic route is advantageous for producing high yields and purity, which are critical for biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects. The precise pathways involved are context-dependent and require further exploration through targeted studies .
1. Neuropharmacological Effects
Research has indicated that derivatives of pyrrole compounds exhibit neuropharmacological activities. This compound may influence neurotransmitter systems, potentially affecting mood and cognition. Studies suggest that similar compounds can act on serotonin and dopamine receptors, which are crucial in treating mood disorders .
2. Antioxidant Properties
The antioxidant capacity of this compound has been investigated in vitro. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. Preliminary data indicate that this compound may scavenge free radicals effectively, thus offering protective effects against cellular damage .
Case Study 1: Neuropharmacological Assessment
A study assessing the neuropharmacological effects of pyrrole derivatives found significant alterations in behavior in animal models treated with related compounds. These changes included increased locomotor activity and altered anxiety-like behavior, suggesting potential applications in treating anxiety disorders .
Case Study 2: Antioxidant Efficacy
A comparative study evaluated the antioxidant activity of various pyrrole derivatives using DPPH radical scavenging assays. This compound exhibited a notable reduction in DPPH radicals, indicating strong antioxidant potential comparable to established antioxidants like ascorbic acid .
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine?
The compound is typically synthesized via alkylation or reductive amination. For example, alkylation of a pyrrole derivative with iodocyclopentane under basic conditions (e.g., triethylamine) yields the cyclopentanamine scaffold. Reductive amination using sodium cyanoborohydride or hydrogenation with palladium catalysts can introduce the methylpyrrole moiety (e.g., reductive coupling of 1-methylpyrrole-2-carbaldehyde with cyclopentanamine) . Key parameters include solvent choice (THF, DCM), reaction temperature (25–80°C), and purification via column chromatography.
Q. How can researchers characterize the purity and structural identity of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of characteristic signals, such as the cyclopentyl multiplet (δ 1.36–1.89 ppm) and pyrrole aromatic protons (δ 6.3–7.1 ppm) .
- HPLC : Analytical HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients ensures >95% purity .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak (e.g., m/z 191.1543 for CHN) .
Q. What radiolabelling strategies are used to prepare 11^{11}11C-labeled derivatives for PET imaging?
The compound’s C-labeled analogues (e.g., [C]HACH242) are synthesized by reacting a desmethyl precursor with [C]methyl iodide or triflate. Reaction optimization includes:
- Precursor : 5-(4-fluoro-2-hydroxyphenyl)pyridin-3-yl derivative.
- Base : NaOH or tetrabutylammonium hydroxide in DMSO.
- Purification : Semi-preparative HPLC with ethanol/saline formulation for injectable purity (>99%) .
Advanced Research Questions
Q. How can researchers optimize radiochemical yields in 11^{11}11C-labelling reactions?
Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | Tetrabutylammonium hydroxide > NaOH | Enhances nucleophilicity |
| Solvent | DMSO > DMF | Improves precursor solubility |
| Temperature | 70–90°C | Accelerates methylation kinetics |
| Reaction Time | 5–10 min | Balances decay correction and efficiency |
Decay-corrected yields typically range from 10–30% .
Q. How is this compound evaluated preclinically as an NMDA receptor PET tracer?
- In Vitro Binding : Competition assays with H]MK-801 in rat cortical membranes assess NR2B subunit selectivity (IC values <10 nM preferred) .
- In Vivo PET in Primates : Dynamic scans quantify brain uptake and receptor occupancy. Metabolite correction (e.g., HPLC of plasma samples) ensures accurate quantification .
- Blocking Studies : Co-administration of unlabeled compound or antagonists (e.g., ifenprodil) validates target specificity .
Q. How can structural discrepancies in crystallographic data be resolved during analysis?
- Software Tools : SHELX suite (SHELXL for refinement, SHELXD for phasing) identifies electron density mismatches. WinGX/ORTEP-3 visualizes thermal ellipsoids and validates bond lengths/angles .
- Validation Metrics : R-factor (<0.05), Ramachandran outliers, and clash scores (MolProbity) ensure model accuracy .
Q. What methods address contradictions in receptor binding affinity data across studies?
- Assay Standardization : Use identical membrane preparations (e.g., HEK293 cells expressing human NR2B) and buffer conditions (pH 7.4, Mg/Ca concentrations) .
- Control Ligands : Include ifenprodil (NR2B-specific) and dizocilpine (pan-NMDA) to benchmark selectivity .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) to compare IC values across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
